Hexadecyldimethylamine

Surfactant Intermediates Chemical Logistics Manufacturing Handling

Formulators relying on mixed-chain alkyl dimethylamines face batch-to-batch variability in CMC and corrosion inhibition. Hexadecyldimethylamine (CAS 112-69-6) delivers a defined C16 homolog with a melting point of ~12°C, enabling ambient liquid handling unlike solid C18 analogs. • Precursor to HDBAC corrosion inhibitor: 95.92% inhibition efficiency on Q235 carbon steel in 0.5 M H₂SO₄ at 5 mM • Yields OA-16 amine oxide surfactant with optimized foam stability for personal care formulations • Geminis derived from this C16 amine exhibit CMC as low as 2.935 × 10⁻⁵ mol/L and Krafft point <0°C REACH-registered at 1,000-10,000 tonnes/year; standard B2B shipping with Hazmat Class 8 protocols.

Molecular Formula C18H39N
Molecular Weight 269.5 g/mol
CAS No. 112-69-6
Cat. No. B057324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyldimethylamine
CAS112-69-6
SynonymsN,N-dimethylhexadecylamine;  ADMA 16;  AT 1695;  Armeen 2M16D;  Armeen DM 16D;  Bairdcat B 16;  Barlene 16S;  Cetyldimethylamine;  Dabco B 16;  Dimethylcetylamine;  Dimethylhexadecylamine;  Dimethylpalmitylamine;  Farmin DM 60;  Farmin DM 6098;  Genamin 16R302D;  H
Molecular FormulaC18H39N
Molecular Weight269.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN(C)C
InChIInChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3
InChIKeyNHLUVTZJQOJKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexadecyldimethylamine: Physicochemical Baseline


Hexadecyldimethylamine (CAS 112-69-6, synonym: N,N-dimethylhexadecylamine) is a C16 long-chain tertiary alkylamine with the molecular formula C18H39N and a molecular weight of 269.51 g/mol [1]. It is classified within the alkyl dimethylamine homologous series, typically appearing as a colorless to pale yellow liquid or low-melting solid with a characteristic amine odor [2]. The compound is practically insoluble in water but readily miscible with organic solvents such as alcohols, ethers, and ketones, a property derived from its 16-carbon hydrophobic alkyl chain coupled with a polar dimethylamino head group . Commercial production of hexadecyldimethylamine in the EU/EEA is registered at volumes between 1,000 and 10,000 tonnes per annum under REACH, indicating its established industrial-scale availability [3].

C16 chain balances ambient handling and hydrophobic performance; remains near liquid-solid boundary for flexible logistics.
Key intermediate for amine oxides, quaternary ammonium surfactants, and gemini surfactant architectures.
REACH-registered industrial volume (1,000–10,000 t/a) confirms established supply continuity.

Hexadecyldimethylamine vs. C12/C18 Analogs


Within the alkyl dimethylamine series, the length of the hydrophobic alkyl chain directly dictates physical state at ambient temperatures, downstream reaction kinetics, and the performance attributes of derived surfactants [1]. Hexadecyldimethylamine (C16) occupies a critical performance niche: the C12 analog (dodecyldimethylamine) remains a fully liquid state with a melting point below 0°C, while the C18 analog (octadecyldimethylamine) is a solid wax at room temperature with a melting point of approximately 24°C, requiring heated storage and handling [2]. Hexadecyldimethylamine, with a melting point of 12°C, exists near the liquid-solid boundary, enabling ambient-temperature liquid handling in many regions while still providing the enhanced hydrophobicity necessary for generating surfactants with lower critical micelle concentrations (CMC) and superior substantivity compared to shorter-chain alternatives [3]. These differences are not cosmetic substitutions; they directly affect viscosity, pumpability in manufacturing, and the ultimate performance of quaternary ammonium and amine oxide products. Therefore, swapping C16 for C12 or C18 without formulation re-engineering leads to quantifiable deviations in both processing conditions and end-product functionality .

C16 target C12 analog (dodecyldimethylamine)

Fully liquid below 0°C; may not provide adequate hydrophobicity for low-CMC surfactants.

C16 target C18 analog (octadecyldimethylamine)

Waxy solid at room temperature requiring heated storage; substitution complicates ambient processing.

C16 target Chain-length substitution without reformulation

Alters CMC, viscosity, and end-product functionality; not a drop-in replacement.

Hexadecyldimethylamine Evidence Guide


Ambient-Temperature Physical State

Hexadecyldimethylamine (C16) exhibits a melting point of 12°C, a critical intermediate value within the alkyl dimethylamine series [1]. The C12 analog (dodecyldimethylamine) is fully liquid at all relevant ambient temperatures with a melting point below 0°C, while the C18 analog (octadecyldimethylamine) is a waxy solid at room temperature with a melting point of approximately 24°C, mandating heated storage and transfer infrastructure [2]. Hexadecyldimethylamine's melting point allows it to be handled as a low-viscosity liquid in many temperate manufacturing environments without heated tanks, while still delivering a longer hydrophobic chain length than C12 for enhanced surfactant efficacy.

Melting Point Position
Cross-study comparable
12°C (C16); C12 <0°C liquid; C18 ~24°C solid
Supports ambient-handling procurement; C16 avoids heated infrastructure while retaining longer-chain hydrophobicity.
Literature melting points at atmospheric pressure.
Surfactant Intermediates Chemical Logistics Manufacturing Handling

Amine Value and Purity Specification

Commercial hexadecyldimethylamine (e.g., FARMIN DM 6098) is supplied with a specified amine number ranging from 202 to 209 mgKOH/g . This value is a direct measure of the active tertiary amine content and is critical for accurate stoichiometric control in quaternization and oxidation reactions. Technical-grade alkyl dimethylamines often contain primary and secondary amine impurities that can lead to undesirable byproducts or consume reagents non-productively. The specification for hexadecyldimethylamine explicitly limits primary and secondary amines content to a maximum of 0.3% .

Amine Value Specification
Data to verify
202–209 mgKOH/g; secondary/primary amines ≤0.3%
Amine value guides stoichiometric control in quaternization; low secondary amine reduces byproduct risk.
Commercial datasheet specification; confirm with supplier COA.
Amine Value Industrial Quality Control Surfactant Precursor

Eschweiler-Clarke Reaction Yield Benchmark

Hexadecyldimethylamine can be synthesized via the Eschweiler-Clarke reductive methylation of cetylamine using formic acid and formaldehyde. A reported laboratory procedure achieved a yield of 89.59% under reflux conditions in ethanol at 80°C for 24 hours . Alternative alkylation of dimethylamine with 1-bromohexadecane is also described as a general synthetic route . This yield provides a benchmark for evaluating process efficiency when selecting hexadecyldimethylamine synthetic routes versus alternative tertiary amine syntheses.

Synthesis Yield Benchmark
Reported
89.59% (Eschweiler-Clarke, ethanol, 80°C, 24 h)
Informs process economics for in-house or toll synthesis evaluation.
Single reported procedure; yields may vary with scale.
Chemical Synthesis Eschweiler-Clarke Reaction Process Yield

Gemini Surfactant Precursor Value

Hexadecyldimethylamine serves as a key building block for synthesizing symmetrical gemini cationic surfactants with enhanced properties relative to conventional single-chain quaternary ammonium compounds . A gemini surfactant derived from hexadecyldimethylamine exhibited antimicrobial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 100 ppm [1]. The CMC of an asymmetric gemini surfactant synthesized using hexadecyldimethylamine as a starting material was measured at 2.935 × 10⁻⁵ mol/L at 25°C, with a Krafft point below 0°C [2].

Derivative Surfactant Performance
Class-level
MIC 100 ppm (E. coli); CMC 2.935×10⁻⁵ mol/L (25°C)
Supports screening of gemini surfactants for low-CMC and antimicrobial applications.
Derived surfactant properties; not direct C16-DMA behavior.
Gemini Surfactants Antimicrobial Activity Critical Micelle Concentration

Hexadecyldimethylamine Application Scenarios


C16 Amine Oxide Surfactant Production

Hexadecyldimethylamine is the direct precursor for hexadecyldimethylamine N-oxide (OA-16), an amine oxide surfactant with established use in personal care and detergent formulations. The oxidation reaction proceeds using hydrogen peroxide under alkaline conditions . The C16 chain length of the amine oxide derivative provides a balance of foam stability and mildness suitable for shampoo and body wash formulations, differentiating it from shorter-chain (C12) amine oxides that produce less stable foam and longer-chain (C18) analogs that may exhibit reduced solubility at use temperatures.

Quaternary Ammonium Corrosion Inhibitor Synthesis

Hexadecyldimethylamine undergoes quaternization with benzyl chloride to yield benzyldimethylhexadecylammonium chloride (HDBAC), a quaternary ammonium salt corrosion inhibitor. In comparative electrochemical studies on Q235 carbon steel in 0.5 M H₂SO₄, the C16 derivative (HDBAC) achieved 95.92% inhibition efficiency at 5 mM concentration, outperforming the C14 analog (TDBAC) which exhibited 94.09% efficiency under identical conditions [1]. The impedance value for HDBAC was 997.69 Ω·cm² compared to 676.17 Ω·cm² for TDBAC, demonstrating that the C16 chain length provides quantifiably superior corrosion protection [2]. This performance advantage directly translates to reduced corrosion rates and extended equipment service life in acidic industrial environments such as pickling baths and oilfield acidizing operations.

Antimicrobial and Low-CMC Gemini Surfactants

Hexadecyldimethylamine is employed as the tertiary amine building block for synthesizing gemini (dimeric) cationic surfactants via reaction with epichlorohydrin or dibromoalkanes . The resulting gemini surfactants exhibit critical micelle concentrations (CMC) orders of magnitude lower than conventional monomeric surfactants. A gemini surfactant synthesized from hexadecyldimethylamine demonstrated antimicrobial activity against Escherichia coli with an MIC of 100 ppm [3]. The CMC of an asymmetric gemini surfactant derived from hexadecyldimethylamine was measured at 2.935 × 10⁻⁵ mol/L at 25°C with a Krafft point below 0°C [4]. These performance characteristics are particularly valuable for applications requiring effective surface activity at low concentrations, such as enhanced oil recovery, specialty cleaning formulations, and antimicrobial surface treatments.

Quaternary Ammonium Biocide Intermediate

Hexadecyldimethylamine is quaternized to produce C16-based quaternary ammonium biocides used in industrial water treatment, cooling towers, and oilfield applications. As an intermediate, hexadecyldimethylamine is specifically listed in REACH registrations as a starting material for cationic and amphoteric surfactants, germicides, and bactericides . The compound's well-characterized toxicological profile, with oral LD50 values ranging from 624 to 2,116 mg/kg in rats , enables informed regulatory submissions and safety assessments for downstream formulated products. The C16 chain length provides optimal membrane disruption activity against Gram-negative bacteria while maintaining acceptable biodegradation profiles compared to longer-chain alternatives that may persist in environmental compartments.

Application
Selection Property
Validation Focus
C16 Amine Oxide Surfactant Production
C16 chain length balance of foam stability and mildness
Formulation performance in personal care wash-off products
Quaternary Ammonium Corrosion Inhibitor
Corrosion inhibition performance for carbon steel
Electrochemical evaluation in acidic media (e.g., H₂SO₄)
Antimicrobial & Low-CMC Gemini Surfactants
Low critical micelle concentration and antimicrobial activity
CMC measurement and MIC screening against Gram-negative bacteria
Quaternary Ammonium Biocide Intermediate
Biocidal intermediate with available toxicological data
Antimicrobial efficacy and environmental fate profiling for industrial formulations

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